molecular formula C10H12O B13922599 1-Ethenyl-2-(methoxymethyl)benzene CAS No. 31955-43-8

1-Ethenyl-2-(methoxymethyl)benzene

Cat. No.: B13922599
CAS No.: 31955-43-8
M. Wt: 148.20 g/mol
InChI Key: VTRZMLZNHGCYLK-UHFFFAOYSA-N
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Description

1-Ethenyl-2-(methoxymethyl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, featuring an ethenyl group and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-(methoxymethyl)benzene can be synthesized through several methods, including electrophilic aromatic substitution and Friedel-Crafts alkylation. One common route involves the reaction of 2-methoxymethylbenzene with an ethenyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-2-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form the final products .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-2-(methoxymethyl)benzene is unique due to the presence of both an ethenyl group and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

31955-43-8

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-ethenyl-2-(methoxymethyl)benzene

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8-11-2/h3-7H,1,8H2,2H3

InChI Key

VTRZMLZNHGCYLK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C=C

Origin of Product

United States

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